(1-Benzylindolin-5-yl)dimethylphosphine oxide
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Overview
Description
Preparation Methods
The synthesis of (1-Benzylindolin-5-yl)dimethylphosphine oxide typically involves the reaction of indole derivatives with phosphine oxides. One common method involves the use of secondary phosphine oxide precursors . The reaction conditions often require the use of polar organic solvents and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
(1-Benzylindolin-5-yl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphine oxide to its corresponding phosphine.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its aromatic nature.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Benzylindolin-5-yl)dimethylphosphine oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-Benzylindolin-5-yl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and indole moieties. The indole ring can participate in π-π interactions and hydrogen bonding, while the phosphine oxide can coordinate with metal centers in catalytic processes . These interactions facilitate various biochemical and chemical reactions, making the compound versatile in its applications.
Comparison with Similar Compounds
Similar compounds to (1-Benzylindolin-5-yl)dimethylphosphine oxide include other indole derivatives and phosphine oxides:
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Dimethylphosphine oxide: An organophosphorus compound used in various chemical reactions.
Diphenylphosphine oxide: Another secondary phosphine oxide with similar reactivity.
What sets this compound apart is its unique combination of the indole and phosphine oxide functionalities, which provides a broad spectrum of reactivity and applications .
Properties
Molecular Formula |
C17H20NOP |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
1-benzyl-5-dimethylphosphoryl-2,3-dihydroindole |
InChI |
InChI=1S/C17H20NOP/c1-20(2,19)16-8-9-17-15(12-16)10-11-18(17)13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
HKADHZHBRPLLHO-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(C=C1)N(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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